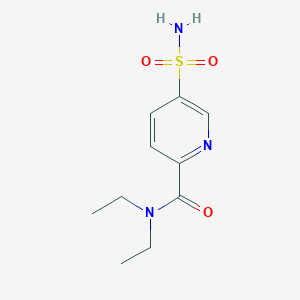![molecular formula C15H17N3O2S B7058095 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide](/img/structure/B7058095.png)
2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide typically involves a multi-step process:
Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of ortho-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the isochromene derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylthiadiazole Moiety: The final step involves the reaction of the intermediate with 4-methylthiadiazole-5-carboxaldehyde under reductive amination conditions using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isochromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-isochromen-1-yl derivatives: These compounds share the isochromene core but differ in their substituents.
N-[(4-methylthiadiazol-5-yl)methyl]acetamide derivatives: These compounds have the same acetamide group but vary in their core structures.
Uniqueness
2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide is unique due to the combination of the isochromene core and the methylthiadiazole moiety, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)-N-[(4-methylthiadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-14(21-18-17-10)9-16-15(19)8-13-12-5-3-2-4-11(12)6-7-20-13/h2-5,13H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSQERKRJZCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CNC(=O)CC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide](/img/structure/B7058017.png)
![N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide](/img/structure/B7058018.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-[3-(quinolin-3-ylmethylamino)phenyl]methanone](/img/structure/B7058020.png)
![1-[4-(2,6-Difluoro-3-hydroxybenzoyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7058025.png)
![3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7058031.png)
![2,2-dimethyl-N-[2-methyl-5-(quinolin-3-ylmethylamino)phenyl]propanamide](/img/structure/B7058039.png)
![2-[4-(Quinolin-3-ylmethylamino)phenyl]-1-thiomorpholin-4-ylethanone](/img/structure/B7058047.png)

![(3-Hydroxypiperidin-1-yl)-[3-(quinolin-3-ylmethylamino)phenyl]methanone](/img/structure/B7058067.png)
![N-[2-(furan-2-yl)ethyl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide](/img/structure/B7058084.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]-5-[(1-methylimidazol-2-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7058097.png)
![2-cyclopentyl-N-[2-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7058110.png)
![[1-(2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[(2S,4S)-4-hydroxy-2-methylpiperidin-1-yl]methanone](/img/structure/B7058123.png)
![N-[(5-cyano-2-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7058126.png)
